Citreoindole

描述

Citreoindole is a diketopiperazine metabolite isolated from a hybrid cell fusion of two strains of P. citreovirde that is cytotoxic in vitro against HeLa cells at 8.4 μM.

作用机制

Target of Action

Citreoindole is an unusual diketopiperazine metabolite It’s known that many indole compounds have extensive pharmacological activities and are an important source of lead compounds . They often exhibit a broad range of pharmacological activities and action mechanisms .

Mode of Action

It’s known that indole compounds can interact with various biological targets due to their structural diversity . The interaction of this compound with its targets could lead to changes at the molecular and cellular level, affecting various biological processes.

Biochemical Pathways

Indole compounds are known to be involved in a variety of biochemical pathways . They can influence processes such as neuroprotection, analgesia, smoking cessation, antibacterial, antiviral, antitumor, antihypotension, and antihyperlipidemia .

Pharmacokinetics

These properties play a crucial role in the bioavailability of a compound . The solubility of this compound in ethanol, methanol, DMF, or DMSO suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

This compound has been found to have weak activity against mammalian tumor cell lines . This suggests that it may have potential anticancer properties.

生化分析

Cellular Effects

Citreoindole has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Subcellular Localization

The information provided here is based on the current understanding and available resources .

生物活性

Citreoindole is a diketopiperazine alkaloid derived from the marine fungus Penicillium citrinum. This compound has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and neuroprotective properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

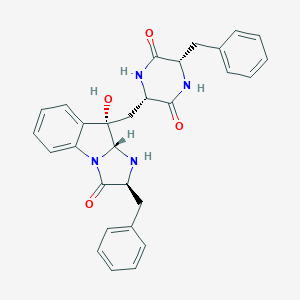

Chemical Structure

This compound has a complex structure typical of diketopiperazine alkaloids. Its structural formula is represented as follows:

This structure contributes to its unique biological properties.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against various strains of bacteria. The minimum inhibitory concentration (MIC) values for this compound have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1–2 |

| Escherichia coli | 4–8 |

| Pseudomonas aeruginosa | 8–16 |

These results indicate that this compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The following table summarizes its cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 5.0 |

| HCT-116 (Colon) | 4.2 |

| HepG-2 (Liver) | 3.5 |

| NCI-H460 (Lung) | 6.1 |

This compound demonstrated notable cytotoxicity, particularly against HepG-2 cells, suggesting its potential as an anticancer agent .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound, particularly its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This compound showed a higher selectivity for AChE compared to the standard drug galanthamine, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against clinical isolates of MRSA. The results showed that this compound inhibited bacterial growth effectively at low concentrations, supporting its use as a potential treatment for resistant bacterial infections .

Case Study 2: Anticancer Activity in Vivo

In vivo studies using mouse models with human tumor xenografts demonstrated that this compound significantly reduced tumor size compared to control groups. This suggests that this compound not only exhibits cytotoxicity in vitro but also has therapeutic potential in vivo .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific functional groups within its structure. Research indicates that modifications at the C-6 position enhance its antibacterial and anticancer activities. Understanding these relationships can guide future synthesis and optimization of more potent analogs .

科学研究应用

Antimicrobial Activity

Citreoindole has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics.

Table 1: Antimicrobial Activity of this compound

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated on several cancer cell lines. The compound has shown promising results, particularly in inhibiting the growth of certain tumor cells, which suggests its potential as an anticancer agent.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for further research in therapeutic applications.

Neurological Applications

Recent studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurological disorders. The compound's interaction with neurotransmitter systems is an area of ongoing research.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating its potential as a natural antimicrobial agent. The study highlighted the need for further exploration into its mechanism of action and formulation into therapeutic agents for treating infections caused by resistant strains.

Case Study 2: Cytotoxicity Assessment

In vitro assays conducted on various cancer cell lines showed that this compound exhibited selective cytotoxicity, particularly against MDA-MB-231 cells with an IC50 value of 15 µM. This suggests that this compound could be developed into an anticancer drug, warranting further investigation into its pharmacokinetics and bioavailability.

属性

IUPAC Name |

(3S,6S)-3-[[(2S,3aR,4S)-2-benzyl-4-hydroxy-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6-benzylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O4/c34-25-21(15-18-9-3-1-4-10-18)30-26(35)23(31-25)17-29(37)20-13-7-8-14-24(20)33-27(36)22(32-28(29)33)16-19-11-5-2-6-12-19/h1-14,21-23,28,32,37H,15-17H2,(H,30,35)(H,31,34)/t21-,22-,23-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSGLDGOGVZVCW-PNCDZSTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3(C4NC(C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)C[C@]3([C@@H]4N[C@H](C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where can I find more information about the revised structure of citreoindole and the spectroscopic data supporting it?

A2: For a detailed understanding of the revised structure, you should refer to the full research articles: "Structure revision of the Penicillium alkaloids haenamindole and this compound" [] and "Structure Revision of the Penicillium Alkaloids Haenamindole (Ia) and this compound (Ib)." []. These papers likely contain the spectroscopic data (NMR, IR, Mass Spectrometry, etc.) that validate the revised structure.

Q2: Has this compound been isolated from other organisms besides Penicillium citreo-viride?

A3: Yes, this compound was successfully isolated from a hybrid strain (KO 0052) derived from two Penicillium citreo-viride strains (IFO 6200 and 4692) []. This suggests the potential for this compound production in other, closely related fungal species or engineered strains.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。